

# An In-depth Technical Guide to 4-Nitropyridine-2,6-dicarboxylic acid

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## Compound of Interest

**Compound Name:** 4-Nitropyridine-2,6-dicarboxylic acid

**Cat. No.:** B1591916

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This guide provides a comprehensive technical overview of **4-Nitropyridine-2,6-dicarboxylic acid**, a key heterocyclic building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and potential applications, offering field-proven insights and detailed methodologies.

## Introduction: A Versatile Heterocyclic Scaffold

**4-Nitropyridine-2,6-dicarboxylic acid** is a derivative of pyridine, distinguished by two carboxylic acid groups at positions 2 and 6, and a nitro group at the 4-position. This specific arrangement of functional groups imparts unique electronic properties and steric configurations, making it a valuable intermediate in the synthesis of complex organic molecules. Its structural similarity to dipicolinic acid (pyridine-2,6-dicarboxylic acid), a well-known metal chelator and component of bacterial spores, suggests a rich potential for applications in coordination chemistry, materials science, and medicinal chemistry. Pyridine-2,6-dicarboxylic acid derivatives are known to be important building blocks for creating bioactive molecules and chemical probes for biological research<sup>[1]</sup>. This guide aims to serve as a foundational resource for scientists looking to leverage the capabilities of this versatile compound.

## Core Physicochemical and Computed Properties

A thorough understanding of a molecule's physicochemical properties is paramount for its effective application in research and development. The properties of **4-Nitropyridine-2,6-dicarboxylic acid** are summarized below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and potential for forming intermolecular interactions.

| Property                              | Value  | Source    |
|---------------------------------------|--|-----------|
| Molecular Formula                     | C <sub>7</sub> H <sub>4</sub> N <sub>2</sub> O <sub>6</sub>    | [2][3][4] |
| Molecular Weight                      | 212.12 g/mol   | [3][4][5] |
| CAS Number                            | 63897-10-9   | [2][3][4] |
| IUPAC Name                            | 4-nitropyridine-2,6-dicarboxylic acid                          | [2][4]    |
| Synonyms                              | 4-Nitro-2,6-pyridinedicarboxylic acid, 4-Nitrodipicolinic acid | [3][5]    |
| Predicted Boiling Point               | 522.5 ± 50.0 °C  | [5]       |
| Predicted Density                     | 1.774 g/cm <sup>3</sup>  | [5]       |
| Predicted pKa                         | 2.21 ± 0.10  | [5]       |
| Topological Polar Surface Area (TPSA) | 130.63 Å <sup>2</sup>  | [3]       |
| Computed logP                         | 0.3862   | [3]       |
| Hydrogen Bond Donors                  | 2  | [3]       |
| Hydrogen Bond Acceptors               | 5  | [3]       |
| Rotatable Bonds                       | 3  | [3]       |

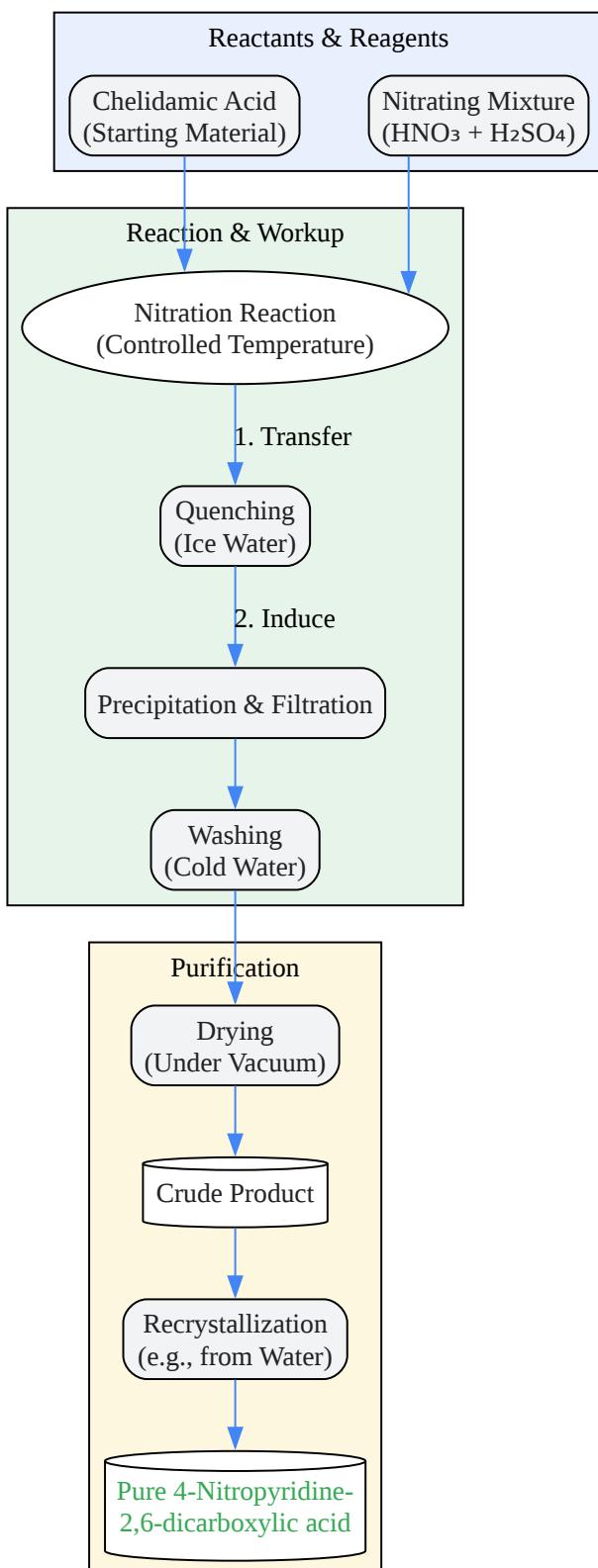
The TPSA and logP values are computationally predicted and provide an indication of a molecule's potential bioavailability. A higher TPSA is generally associated with lower membrane permeability, while the logP value reflects its lipophilicity.

## Synthesis and Purification: A Guided Protocol

The synthesis of **4-Nitropyridine-2,6-dicarboxylic acid** is most logically achieved through the electrophilic nitration of a suitable precursor. Chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid) serves as an excellent starting material due to the activating effect of the hydroxyl group, which facilitates nitration at the 4-position. The hydroxyl group is subsequently replaced by the nitro group. While a specific, published protocol for this exact conversion is not readily available, a robust procedure can be designed based on established methods for the nitration of pyridine derivatives[6].

## Proposed Synthesis Workflow

The proposed synthesis involves the nitration of Chelidamic acid using a mixture of nitric and sulfuric acids. This is a standard and effective method for introducing a nitro group onto an aromatic ring.

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Caption: Proposed workflow for the synthesis of **4-Nitropyridine-2,6-dicarboxylic acid**.

## Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

### Materials:

- Chelidamic acid (1,4-dihydro-4-oxo-2,6-pyridinedicarboxylic acid)[\[7\]](#)
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ , 98%)
- Concentrated Nitric Acid ( $\text{HNO}_3$ , 70%)
- Deionized Water
- Ice

### Procedure:

- Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 20 mL of concentrated sulfuric acid. Once cooled to 0-5 °C, add 10 mL of concentrated nitric acid dropwise while maintaining the temperature below 10 °C.
  - Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ), which is the active nitrating agent. This reaction is highly exothermic, necessitating careful temperature control to prevent runaway reactions and the formation of byproducts.
- Reaction: To the cooled nitrating mixture, add 5.0 g of chelidamic acid in small portions over 30 minutes, ensuring the temperature does not exceed 15 °C.
- Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, carefully heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours with continuous stirring.
  - Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to proceed to completion.

- Workup: Cool the reaction mixture to room temperature and then pour it slowly onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
  - Causality: Pouring the acidic reaction mixture into a large volume of ice water serves two purposes: it quenches the reaction and dramatically decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution.
- Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
  - Causality: Washing removes residual acids and any water-soluble impurities.
- Purification: The crude product can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling water, filter while hot to remove any insoluble impurities, and then allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C.

## Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for characterization.

## Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for **4-Nitropyridine-2,6-dicarboxylic acid**, based on its structure and data from similar compounds[8][9].

| Technique                                     | Expected Observations   |
|---|---|
| <sup>1</sup> H NMR (in DMSO-d <sub>6</sub> )  | <ul style="list-style-type: none"><li>- A singlet at ~8.5-9.0 ppm corresponding to the two equivalent protons on the pyridine ring (H-3 and H-5).</li><li>- A broad singlet at &gt;13 ppm for the two carboxylic acid protons.</li></ul>  |
| <sup>13</sup> C NMR (in DMSO-d <sub>6</sub> ) | <ul style="list-style-type: none"><li>- A signal for the carboxyl carbons (~165 ppm).</li><li>- Signals for the pyridine ring carbons, with the carbon attached to the nitro group (C-4) shifted downfield (~150-155 ppm) and the carbons adjacent to the nitrogen (C-2, C-6) also downfield (~145-150 ppm).</li><li>- A signal for the remaining ring carbons (C-3, C-5) at ~125-130 ppm.</li></ul>  |
| FT-IR (KBr pellet)                            | <ul style="list-style-type: none"><li>- A broad absorption band from 2500-3300 cm<sup>-1</sup> (O-H stretch of carboxylic acid).</li><li>- A sharp, strong peak around 1700-1730 cm<sup>-1</sup> (C=O stretch of carboxylic acid).</li><li>- Strong, sharp peaks around 1530-1550 cm<sup>-1</sup> (asymmetric NO<sub>2</sub> stretch) and 1340-1360 cm<sup>-1</sup> (symmetric NO<sub>2</sub> stretch).</li><li>- Peaks in the 1400-1600 cm<sup>-1</sup> region corresponding to C=C and C=N stretching of the pyridine ring.</li></ul> |
| Mass Spec. (ESI-)                             | <ul style="list-style-type: none"><li>- Expected [M-H]<sup>-</sup> at m/z 211.00.</li><li>- Potential fragmentation includes loss of CO<sub>2</sub> (m/z 167.01) and NO<sub>2</sub> (m/z 166.02).</li></ul>   |

## Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of **4-Nitropyridine-2,6-dicarboxylic acid**.

### Protocol:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Mobile Phase: A gradient elution is often effective. For example:
  - Solvent A: Water with 0.1% Formic Acid.
  - Solvent B: Acetonitrile with 0.1% Formic Acid.
  - Gradient: Start with 5% B, ramp to 95% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at 254 nm or 280 nm.
- Injection Volume: 10  $\mu$ L.

**Causality:** The C18 stationary phase provides a nonpolar environment. The acidic mobile phase ensures that the carboxylic acid groups are protonated, leading to better peak shape and retention. Acetonitrile is a common organic modifier used to elute the compound from the column. This method allows for the separation of the target compound from potential impurities and starting materials[10].

## Applications in Research and Drug Development

The unique structural features of **4-Nitropyridine-2,6-dicarboxylic acid** make it a promising candidate for several applications:

- Coordination Chemistry: Like its parent compound, dipicolinic acid, it can act as a tridentate O,N,O-pincer ligand for various metal ions[11]. The electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes, potentially leading to novel catalysts or materials with unique photophysical properties.
- Medicinal Chemistry: The pyridine-2,6-dicarboxylic acid scaffold is present in molecules that inhibit enzymes like New Delhi metallo- $\beta$ -lactamase-1 (NDM-1), which is involved in antibiotic resistance[12]. The nitro-substituted derivative could be a precursor for synthesizing new enzyme inhibitors. The nitro group can be reduced to an amine, providing a handle for further functionalization to create libraries of potential drug candidates.
- Precursor for Functional Materials: The dicarboxylic acid functionality allows for its incorporation into metal-organic frameworks (MOFs) or polymers. The nitro group offers a

site for post-synthetic modification, enabling the tuning of the material's properties.

## Safety and Handling

### Hazard Identification:

- Causes skin and serious eye irritation.
- May cause respiratory irritation.

### Handling and Storage:

- Handle in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8°C[5].

## Conclusion

**4-Nitropyridine-2,6-dicarboxylic acid** is a compound with significant untapped potential. Its well-defined structure and versatile functional groups make it an attractive building block for creating a wide array of more complex molecules. This guide has provided a comprehensive overview of its properties, a logical and detailed synthesis protocol, and robust methods for its characterization. It is hoped that this technical resource will empower researchers to explore the full potential of this valuable chemical entity in their respective fields, from developing novel therapeutics to engineering advanced materials.

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